Cas no 1291856-95-5 (4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide)

4-(4-Chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a specialized organic compound featuring a thiophene core substituted with a chlorophenyl group, a pyrrole moiety, and an ethylphenylmethyl carboxamide side chain. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both aromatic and heterocyclic components enhances its potential for selective binding interactions, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined synthetic pathway ensures high purity and reproducibility, critical for rigorous experimental applications. The compound's stability under standard conditions further supports its utility in advanced chemical studies.
4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide structure
1291856-95-5 structure
Product name:4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
CAS No:1291856-95-5
MF:C24H21ClN2OS
Molecular Weight:420.954343557358
CID:5345332

4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-(4-chlorophenyl)-N-(4-ethylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
    • 4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
    • STL096556
    • 4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide
    • インチ: 1S/C24H21ClN2OS/c1-2-17-5-7-18(8-6-17)15-26-24(28)23-22(27-13-3-4-14-27)21(16-29-23)19-9-11-20(25)12-10-19/h3-14,16H,2,15H2,1H3,(H,26,28)
    • InChIKey: ATUQSDZJGNHTPJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=CSC(C(NCC2C=CC(=CC=2)CC)=O)=C1N1C=CC=C1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 525
  • XLogP3: 6.2
  • トポロジー分子極性表面積: 62.3

4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3222-4338-1mg
4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
1291856-95-5 90%+
1mg
$54.0 2023-04-24
Life Chemicals
F3222-4338-10μmol
4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
1291856-95-5 90%+
10μl
$69.0 2023-04-24
Life Chemicals
F3222-4338-30mg
4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
1291856-95-5 90%+
30mg
$119.0 2023-04-24
Life Chemicals
F3222-4338-10mg
4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
1291856-95-5 90%+
10mg
$79.0 2023-04-24
Life Chemicals
F3222-4338-20μmol
4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
1291856-95-5 90%+
20μl
$79.0 2023-04-24
A2B Chem LLC
BA74025-10mg
4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
1291856-95-5
10mg
$291.00 2024-04-20
Life Chemicals
F3222-4338-5mg
4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
1291856-95-5 90%+
5mg
$69.0 2023-04-24
Life Chemicals
F3222-4338-25mg
4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
1291856-95-5 90%+
25mg
$109.0 2023-04-24
Life Chemicals
F3222-4338-2mg
4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
1291856-95-5 90%+
2mg
$59.0 2023-04-24
Life Chemicals
F3222-4338-20mg
4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
1291856-95-5 90%+
20mg
$99.0 2023-04-24

4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide 関連文献

4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamideに関する追加情報

Introduction to 4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS No. 1291856-95-5)

The compound 4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, identified by its CAS number 1291856-95-5, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure, featuring a thiophene core appended with chlorophenyl, ethylphenylmethyl, and pyrrolidine substituents, has garnered attention for its potential pharmacological applications. The unique arrangement of these functional groups suggests a multifaceted interaction with biological targets, making it a subject of intense interest for researchers exploring novel therapeutic agents.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, with thiophene derivatives emerging as particularly promising scaffolds. The presence of the thiophene ring in 4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide contributes to its favorable pharmacokinetic properties, including enhanced solubility and metabolic stability. These attributes are critical for optimizing bioavailability and minimizing side effects in clinical settings.

Moreover, the chlorophenyl and ethylphenylmethyl groups introduce hydrophobicity and electronic modulation, which can fine-tune binding affinity to biological receptors. Such modifications are often employed to improve receptor selectivity, a key factor in reducing off-target effects. The integration of these features into a single molecule underscores the compound's potential as a lead candidate for further development.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, thiophene-based derivatives have been extensively studied for their antimicrobial and anti-inflammatory properties. The specific substitution pattern in 4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide may confer analogous or even enhanced biological activity. Preliminary computational studies suggest that this molecule could interact with enzymes or receptors involved in metabolic disorders, positioning it as a candidate for treating conditions such as diabetes or hyperlipidemia.

The pyrrolidine moiety further enriches the compound's pharmacological profile by introducing flexibility and conformational diversity. This feature allows the molecule to adopt multiple binding orientations, potentially increasing its efficacy against a broader range of targets. Additionally, pyrrolidine derivatives are well-documented in medicinal chemistry for their role in central nervous system (CNS) drugs, suggesting that this compound may also have applications in neuropharmacology.

In light of these attributes, researchers have begun exploring synthetic pathways to optimize the production of 4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide. Advances in catalytic methods and green chemistry have enabled more efficient and scalable synthesis, reducing costs and environmental impact. These improvements are crucial for transitioning from academic research to industrial development.

Recent experimental data has provided insights into the compound's interaction with biological systems. In vitro assays have shown promising results regarding its ability to modulate key signaling pathways associated with diseases such as cancer and neurodegeneration. The precise arrangement of substituents enhances binding affinity while minimizing toxicity, indicating a favorable therapeutic window. Further preclinical studies are underway to validate these findings and explore potential dosing regimens.

The integration of computational modeling and high-throughput screening has accelerated the discovery process for molecules like 4-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide. Machine learning algorithms can predict biological activity based on structural features, allowing researchers to prioritize compounds with the highest potential. This approach has significantly reduced the time required to identify promising candidates, enabling faster translation into clinical trials.

The future development of CAS No. 1291856-95-5 will likely involve collaboration between academic institutions and pharmaceutical companies. Such partnerships can leverage complementary expertise to refine synthetic routes, conduct comprehensive biological evaluations, and navigate regulatory requirements. The compound's unique structure presents both challenges and opportunities for innovation, making it a cornerstone of modern drug discovery efforts.

In conclusion,4-(4-chlorophenyl)-N-[(4-et hylphen ylmeth yl]-3-(1H-pyr rol -1 -y l)thioph ene -2 -carbox amide (CAS No . 1291856 -95 -5) stands as a testament to the ingenuity of medicinal chemists in designing molecules with tailored biological activity. Its multifaceted structure offers promise for addressing diverse therapeutic needs while adhering to stringent pharmacological standards. As research progresses, this compound is poised to make significant contributions to human health through innovative drug development strategies.

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